molecular formula C4H3IN2O B1313583 5-Iodopyrimidin-4-ol CAS No. 4349-07-9

5-Iodopyrimidin-4-ol

Cat. No. B1313583
CAS RN: 4349-07-9
M. Wt: 221.98 g/mol
InChI Key: SMIGOGPUTQXOKF-UHFFFAOYSA-N
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Description

5-Iodopyrimidin-4-ol is a chemical compound with the CAS Number: 4349-07-9 and Linear Formula: C4H3IN2O . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Iodopyrimidin-4-ol is represented by the InChI Code: 1S/C4H3IN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) . The molecular weight of this compound is 221.99 .


Physical And Chemical Properties Analysis

5-Iodopyrimidin-4-ol is a solid substance at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Synthesis and Intermediate Applications

  • 5-Amino-4-iodopyrimidine, a derivative of 5-Iodopyrimidin-4-ol, has been used as an intermediate for carbon-nitrogen and carbon-carbon bond formations, with labeling using carbon-14 or stable isotopes like carbon-13 and nitrogen-15 (Latli et al., 2008).

Structural Studies and Material Synthesis

  • Studies on the synthesis of iodo[1,3]dioxolo[4,5-c]pyridines revealed insights into the conversion of 3-alkoxypyridin-4-ols into 5-iodo compounds, highlighting the potential for creating novel pyridine-containing macrocycles (Lechel et al., 2012).
  • Redetermination of the molecular structure of 5-iodouracil, a compound structurally related to 5-Iodopyrimidin-4-ol, provided refined geometric parameters, enhancing our understanding of its molecular characteristics (Portalone, 2008).

Electroluminescent Devices and Material Properties

  • The application in blue light-emitting electroluminescent devices has been demonstrated using conjugated oligomers with an alternating phenylene-pyrimidine structure, synthesized from 2-bromo-5-iodopyrimidine (Wong et al., 2002).

Eco-Friendly Synthesis Methods

  • An eco-friendly method for synthesizing 5-iodopyrimidine derivatives was developed using iodine and NaOH as iodizating agents in water under microwave irradiation, making the process more sustainable and efficient (Gui-rong, 2008).

Biomedical Applications

  • In biomedical research, 5-Iodopyrimidin-4-ol derivatives have been used in the study of binding modes, as demonstrated by the investigation of halogen bonding interactions in a pyrimidine compound with potential as an antifungal compound (He et al., 2020).
  • The synthesis of antimalarial drug pyrimethamine involved coupling 2,4-diamino-6-ethyl-5-iodopyrimidine with 4-chlorobenzeneboronic acid, highlighting a medical application in drug synthesis (Richardson & Stevens, 2002).

Chemical and Structural Analysis

  • Crystal structure analysis of pyrimidine derivatives, including 5-iodopyrimidin-4-ol derivatives, has been crucial in understanding their potential as drugs for anti-tumor and anti-viral applications (Li et al., 2014).

Safety And Hazards

The safety information for 5-Iodopyrimidin-4-ol includes the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It’s recommended to keep it in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

5-iodo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIGOGPUTQXOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493788
Record name 5-Iodopyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodopyrimidin-4-ol

CAS RN

4349-07-9
Record name 5-Iodopyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodopyrimidin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Shrestha, HJ Patel, Y Kang, S Sharma, G Chiosis… - Tetrahedron letters, 2017 - Elsevier
… We were also able to couple 2-amino-5-iodopyrimidin-4-ol to 4-mercaptobenzonitrile to give 27 in 46% yield. Finally, we wanted to investigate the effect of changing the pyrimidine …
Number of citations: 2 www.sciencedirect.com
N Senthilkumar, YD Ravichandran, R Rajesh - Tetrahedron Letters, 2014 - Elsevier
… The reaction of 2-amino-4-hydroxypyrimidine with iodine in aqueous sodium hydroxide solution afforded 2-amino-5-iodopyrimidin-4-ol 2. The regioselective chlorination of the hydroxy …
Number of citations: 6 www.sciencedirect.com
SM Devine, MP Challis, JK Kigotho, G Siddiqui… - European Journal of …, 2021 - Elsevier
… This was also attempted from 5-iodopyrimidin-4-ol to form the analogous pyrimidin-4-ol, but without success. Changing the spatial arrangement between the amino and phenol moieties …
Number of citations: 10 www.sciencedirect.com
V Gutierrez - 2021 - theses.hal.science
Au cours de ces dernières décennies, les technologies optoélectroniques ont connu un essor considérable avec l’élaboration de l’OLED. Ce procédé permet une meilleure résolution d’…
Number of citations: 6 theses.hal.science

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